Product packaging for 5-(4-Methoxyphenyl)pyridin-3-amine(Cat. No.:CAS No. 1225522-97-3)

5-(4-Methoxyphenyl)pyridin-3-amine

Cat. No.: B578571
CAS No.: 1225522-97-3
M. Wt: 200.241
InChI Key: HGCNGZKPNLGFSM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While direct studies on this specific amine are limited, its core structure is closely related to advanced intermediates and compounds with documented research value. The 4-methoxyphenyl-pyridinamine scaffold is a key structural feature in molecules investigated for various biological activities. For instance, structurally similar N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, targeting the colchicine binding site, and have demonstrated significant cytotoxic activity against a panel of human tumor cell lines . Furthermore, the 4-methoxyphenyl group is recognized in pharmacological research as a potential "allosteric determinant" in the substrate-selective inhibition of enzymes such as ALOX15, a lipoxygenase implicated in inflammation and cancer pathophysiology . Researchers value this structural motif for its potential in developing novel therapeutic agents. As such, this compound serves as a versatile building block for the synthesis of more complex molecules, including indole, imidazole, and other fused heterocyclic systems, which are prevalent in drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B578571 5-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1225522-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCNGZKPNLGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735036
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225522-97-3
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Methoxyphenyl Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(4-Methoxyphenyl)pyridin-3-amine reveals several logical disconnections that inform the primary synthetic strategies. The most prominent disconnection is at the C5-aryl bond, suggesting a cross-coupling reaction between a 5-halopyridin-3-amine derivative and a 4-methoxyphenyl (B3050149) organometallic reagent, or vice versa. This leads to three main synthetic approaches:

Suzuki-Miyaura Coupling: Disconnecting the C-C bond between the pyridine (B92270) and the phenyl ring suggests a reaction between a 5-halopyridin-3-amine and 4-methoxyphenylboronic acid.

Negishi Coupling: A similar C-C bond disconnection points towards the use of a 5-halopyridin-3-amine and a 4-methoxyphenylzinc reagent.

Buchwald-Hartwig Amination: An alternative disconnection of the C-N bond at the 3-position of the pyridine ring suggests the coupling of a 3-amino-5-(4-methoxyphenyl)pyridine precursor with an appropriate amine source, or more strategically, the amination of a 3-halo-5-(4-methoxyphenyl)pyridine.

Precursor Synthesis and Optimization

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors.

The synthesis of 3-amino-5-halopyridines , such as 3-amino-5-bromopyridine (B85033), is a critical first step for many cross-coupling strategies. These can be prepared through various methods, including the Hofmann rearrangement of nicotinamide (B372718) followed by halogenation, or through multi-step sequences starting from other pyridine derivatives. orgsyn.orgorgsyn.org For instance, 2-aminopyridine (B139424) can be halogenated and subsequently nitrated and reduced to yield the desired 3-amino-5-halopyridine. orgsyn.org Optimization of these routes is crucial to ensure high yields and purity of this key intermediate.

The other essential precursor, 4-methoxyphenylboronic acid , is commercially available but can also be synthesized in the laboratory. A common method involves the reaction of 4-methoxyphenylmagnesium bromide with a boron source like trimethyl borate, followed by acidic workup. wisc.edu This precursor is a white, crystalline solid that is stable under normal conditions, making it a convenient reagent for Suzuki-Miyaura coupling reactions. ontosight.aisigmaaldrich.comchemimpex.com

Direct Synthesis Approaches

Direct synthesis approaches primarily involve the use of transition metal-catalyzed cross-coupling reactions to construct the target molecule in the final steps.

Palladium-catalyzed reactions are the most powerful and versatile tools for the formation of C-C and C-N bonds in modern organic synthesis. acs.org

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net The reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org

In the context of synthesizing this compound, this would involve the coupling of a 5-halopyridin-3-amine with 4-methoxyphenylboronic acid. Research on analogous systems, such as the synthesis of 5-(4-methoxyphenyl)-2-methylpyridin-3-amine, provides valuable insights into the reaction conditions. These studies often employ a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base such as K₃PO₄ or Na₂CO₃, in a suitable solvent system like aqueous dioxane or toluene. beilstein-journals.orgbris.ac.uk

The Negishi coupling offers a powerful alternative for the formation of C-C bonds, utilizing organozinc reagents. organic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. The synthesis of this compound via a Negishi coupling would typically involve the reaction of a 5-halopyridin-3-amine with a pre-formed or in situ generated 4-methoxyphenylzinc halide.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product. organic-chemistry.org While specific literature examples for the synthesis of the exact target molecule are scarce, the general applicability of the Negishi coupling for the arylation of pyridines is well-established. organic-chemistry.orgresearchgate.net This methodology provides a viable, albeit less commonly reported, route to the desired compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency. rug.nl

A strategic application of the Buchwald-Hartwig amination for the synthesis of this compound would involve the amination of a pre-synthesized 3-halo-5-(4-methoxyphenyl)pyridine. This precursor would first be constructed via a Suzuki or Negishi coupling. The subsequent amination step would then introduce the amino group at the C3 position. The reaction typically employs a palladium catalyst, a phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos), and a base such as sodium tert-butoxide or cesium carbonate. researchgate.netbeilstein-journals.org This two-step approach, combining a C-C and a C-N bond formation, offers a flexible and powerful strategy for accessing the target molecule and its derivatives.

C-H Functionalization Strategies

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful tool in organic synthesis, offering a direct and atom-economical route to complex molecules. thieme-connect.com This strategy involves the direct conversion of a C-H bond into a C-C or C-X bond, bypassing the need for pre-functionalized starting materials. researchgate.net For the synthesis of molecules like this compound, this can involve the C-H activation of a pyridine ring followed by coupling with a methoxyphenyl partner. Transition metals such as palladium, rhodium, and ruthenium are often employed as catalysts to facilitate this transformation. researchgate.net The development of methods for the C–H bond functionalization of amines continues to be a topic of significant interest. thieme-connect.com

While direct C-H arylation of a simple 3-aminopyridine (B143674) at the 5-position with a methoxyphenyl donor is a conceptually straightforward approach, achieving high regioselectivity can be challenging. Research has shown that directing groups can be employed to control the position of functionalization. acs.org For instance, the arylation of N-Boc protected phenylalanine methyl esters has been achieved with high regioselectivity. acs.org

Multi-Component Reactions (MCRs) Incorporating Pyridine and Phenyl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is characterized by high atom economy, reduced reaction times, and simplified purification processes. tcichemicals.com Several MCRs are suitable for constructing the substituted pyridine core of this compound.

One prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, a three-component reaction involving a β-ketoester, an aldehyde (such as 4-methoxybenzaldehyde), and ammonia (B1221849) or an ammonia source. tcichemicals.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. Another versatile MCR is the GBB (Groebke–Blackburn–Bienaymé) reaction, which combines an aldehyde, an isocyanide, and an aminoazine to produce fused imidazo[1,2-a]pyridines. beilstein-journals.org By selecting appropriate starting materials, this reaction can be adapted to generate pyridine structures that can be further modified to yield the target compound.

Recent advancements have focused on developing more environmentally friendly MCRs. For instance, the use of ionic liquids as reusable catalysts and solvents has been explored for the synthesis of 2,4,6-triarylpyridines from acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. semanticscholar.org Similarly, microwave-assisted one-pot, four-component reactions have been developed for the efficient synthesis of novel pyridine derivatives. nih.govacs.org These methods offer significant advantages, including excellent yields (often exceeding 80%), short reaction times (minutes instead of hours), and the use of greener solvents like ethanol (B145695). nih.govacs.org

A study on the synthesis of 2-amino-3,5-dicyanopyridine derivatives utilized a multicomponent condensation of malononitrile, hydrogen sulfide, an appropriate aldehyde, and a halide in the presence of a catalyst. nih.gov This highlights the adaptability of MCRs for creating diverse pyridine-based scaffolds.

Other Cyclization and Condensation Reactions

Beyond MCRs, various other cyclization and condensation reactions are instrumental in synthesizing the this compound core. A notable example involves the unexpected cyclization of isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide catalyzed by cobalt(II) acetate, which led to the formation of an oxadiazole derivative. iucr.org This serendipitous discovery underscores the potential for developing novel cyclization pathways.

The synthesis of related structures, such as 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] nih.govtandfonline.com-thiazepin-3(2H)-one, has been achieved through a sequence involving the reduction of a disulfide followed by reaction with an α-bromo-4-methoxyphenylacetic acid ethyl ester. mdpi.com Condensation reactions are also central to building the pyridine ring. For instance, the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide (B127407) yields a pyrimidine (B1678525) derivative that can be further functionalized. bohrium.com

Microwave irradiation has been shown to be a powerful tool for promoting these reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating. researchgate.net For example, the synthesis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile was successfully carried out using microwave-assisted reaction between 1-(pyridin-2-yl)ethanone and 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile. bohrium.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of synthetic routes to this compound. Key areas of focus include catalyst and ligand design, solvent and temperature effects, and the adoption of green chemistry principles.

Catalyst and Ligand Design for Enhanced Efficiency

The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is a common method for forming the aryl-aryl bond in this compound. Palladium-based catalysts are widely used for this purpose. nih.gov The efficiency of these catalysts can be significantly influenced by the nature of the ligands coordinated to the metal center.

For instance, the design of electron-rich and sterically demanding phosphine ligands has been shown to be key to the high activity of palladium catalysts in Suzuki couplings. nih.gov The development of photoresponsive palladium complexes with azopyridyl-triazole ligands has introduced a novel way to control catalytic activity using light, where the solubility of the catalyst can be modulated by photoisomerization. rsc.org

In some cases, ligand-free catalyst systems have been developed. For example, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been reported to proceed in high yields in an aqueous phase. researchgate.net

Catalyst SystemLigandKey FeaturesReference
Palladium(II) acetateNoneHigh yields in aqueous media, environmentally benign. researchgate.net
[Na2PdCl4]Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium saltHighly water-soluble, quantitative yields in water/n-butanol. nih.gov
Palladium complexAzopyridyl-triazoleLight-controlled solubility and catalytic activity. rsc.org
Tetrakis(triphenylphosphine)palladium(0)Triphenylphosphine (B44618)Effective for coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids. nih.gov

Solvent Effects and Temperature Control

The selection of solvent and the control of reaction temperature are critical parameters that can dramatically affect reaction outcomes, including yield, selectivity, and reaction time. In Suzuki-Miyaura coupling reactions, solvents such as 1,4-dioxane (B91453)/water mixtures are commonly used. nih.gov The presence of water can be crucial for the activity of some catalyst systems. nih.gov

Temperature also plays a significant role. For instance, Suzuki coupling reactions are often carried out at elevated temperatures, typically between 85 °C and 95 °C, to ensure efficient reaction kinetics. nih.gov However, in some cases, lower temperatures can be beneficial. For example, in a study on light-controlled Suzuki coupling, reducing the concentration of starting materials and maintaining a constant catalyst concentration at a lower temperature resulted in slower but more controlled product formation with decreased metal loss. rsc.org

The choice of solvent can also influence the reaction pathway. In the multicomponent synthesis of pyridine-3,5-dicarbonitriles, it was found that an amine base catalyst performed better in ethanol, while an ionic base catalyst in acetonitrile (B52724) led to similar yields but in a much shorter time. acs.org This was attributed to the different roles the solvent played in the final oxidation step of the reaction. acs.org

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact. rasayanjournal.co.in This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.in

Microwave-assisted synthesis is a prominent green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One study demonstrated that the microwave-assisted synthesis of pyridine derivatives resulted in yields of 82-94% in just 2-7 minutes. nih.govacs.org

Solvent-free reactions represent another important green chemistry approach. The use of heterogeneous catalysts, such as ZSM-5, has enabled the one-pot, three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions with high yields and the ability to recycle and reuse the catalyst. tandfonline.com The development of catalytic techniques using porous poly-melamine-formaldehyde under solvent-free ball milling conditions further exemplifies the move towards more sustainable synthetic methods. researchgate.net

The selection of greener solvents is also a key consideration. Sabinene, a biomass-derived solvent, has been successfully used in the synthesis of thiazolo[5,4-b]pyridines, demonstrating its potential as a sustainable alternative to petroleum-based solvents. nih.gov The principles of green chemistry also advocate for the use of base metals as catalysts over precious metals like palladium whenever possible, and for the use of simple, low molecular weight ligands. acsgcipr.org

Green Chemistry ApproachKey FeaturesExampleReference
Microwave-Assisted SynthesisRapid reaction times, high yields, pure products.One-pot, four-component synthesis of pyridine derivatives. nih.govacs.org
Solvent-Free ReactionsReduced waste, easy workup, catalyst recyclability.ZSM-5 catalyzed synthesis of 2,4,6-triarylpyridines. tandfonline.com
Use of Green SolventsReduced environmental impact, derived from renewable resources.Sabinene used in the synthesis of thiazolo[5,4-b]pyridines. nih.gov
Heterogeneous CatalysisCatalyst can be easily recovered and reused.Porous poly-melamine-formaldehyde for synthesis of triazolopyrimidines. researchgate.net

Scale-Up Considerations and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate a thorough understanding of process chemistry. While small-scale syntheses may prioritize novelty and yield in a research setting, large-scale production must also consider factors such as cost-effectiveness, safety, environmental impact, and process robustness. The primary synthetic route to this compound and its analogues often involves a Suzuki cross-coupling reaction, which, while versatile, requires significant optimization for industrial application. mdpi.com

Key considerations in the scale-up of this synthesis include managing reaction exotherms, optimizing catalyst loading and lifetime, developing efficient product isolation and purification procedures that avoid chromatography, and controlling the formation of process-related impurities. google.comacs.org

Reaction Parameter Optimization

The efficiency of the Suzuki coupling reaction is highly dependent on a number of parameters that must be carefully optimized for large-scale batches. A typical laboratory procedure might involve the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com However, direct translation of these conditions to a larger scale is often problematic. For instance, a reaction that is easily managed in a 1-liter flask may become difficult to control in a 1000-liter reactor.

One of the primary challenges is heat transfer. The exothermic nature of the reaction can lead to localized hot spots in a large reactor, which can in turn lead to side reactions and the formation of impurities. Process engineers must design cooling systems and agitation protocols that ensure uniform temperature distribution throughout the reaction vessel.

Furthermore, the choice of solvent and base becomes critical at scale. While solvents like 1,4-dioxane are common in laboratory settings, their use in industrial processes is often limited due to safety concerns and difficulties in removal and recovery. mdpi.com Process development would therefore focus on identifying alternative, safer, and more environmentally benign solvents. Similarly, the selection of a base requires a balance between reactivity, cost, and ease of removal from the final product.

The following table illustrates typical parameters that would be investigated during the process optimization for the synthesis of a 5-arylpyridin-3-amine derivative.

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 kg)Production Scale (100 kg)
Solvent 1,4-Dioxane/WaterToluene/WaterToluene/Water
Base Potassium PhosphatePotassium CarbonateSodium Carbonate
Catalyst Loading 5 mol %1 mol %0.1 - 0.5 mol %
Temperature 85-95 °C80-90 °C75-85 °C (with controlled addition)
Reaction Time >15 hours12-16 hours8-12 hours
Purification Column ChromatographyRecrystallizationRecrystallization / Distillation
Typical Yield 80-90%75-85%>80% (optimized)

Impurity Profile and Control

A critical aspect of process chemistry is the identification and control of impurities. In the synthesis of this compound, potential impurities can arise from starting materials, side reactions, or degradation of the product under reaction conditions. For example, homo-coupling of the arylboronic acid can lead to the formation of 4,4'-dimethoxy-1,1'-biphenyl, while unreacted starting materials such as 5-bromopyridin-3-amine can be carried through the process.

The formation of by-products can be particularly problematic on a large scale, where even a small percentage of an impurity can represent a significant quantity of material that must be removed. google.com Process optimization aims to minimize the formation of these impurities by carefully controlling reaction parameters.

The following table outlines potential impurities and their likely sources in the synthesis of this compound.

Impurity NameStructureLikely Source
5-Bromopyridin-3-amineUnreacted starting material
4-Methoxyphenylboronic acidUnreacted starting material
4,4'-Dimethoxy-1,1'-biphenylHomo-coupling of 4-methoxyphenylboronic acid
Triphenylphosphine oxideOxidation of triphenylphosphine ligand from the catalyst

Purification at Scale

While laboratory syntheses often rely on column chromatography for purification, this technique is generally not feasible for large-scale industrial production due to the high cost of silica (B1680970) gel and solvents, as well as the generation of significant waste streams. google.com Therefore, a major focus of process chemistry is the development of robust and scalable purification methods.

For this compound, which is a solid at room temperature, recrystallization is a common and effective method for purification. bldpharm.com The development of a recrystallization protocol involves screening various solvents and solvent mixtures to find conditions that provide high recovery of the pure product while leaving impurities behind in the mother liquor. Other potential large-scale purification techniques could include distillation if the compound is thermally stable, or salt formation followed by recrystallization to remove non-basic impurities.

An article on the chemical reactivity and derivatization of this compound cannot be generated as requested. A comprehensive search of publicly available scientific literature did not yield specific research findings or detailed data for the reactions outlined for this particular compound.

The user's instructions require a thorough and scientifically accurate article based on detailed research findings, including data tables, for each of the following sections:

Chemical Reactivity and Derivatization of 5 4 Methoxyphenyl Pyridin 3 Amine

Electrophilic Aromatic Substitution on the Phenyl Ring

While general principles of chemical reactivity for 3-aminopyridines and aromatic ethers (like the methoxyphenyl group) are well-established, there is a lack of specific published studies detailing these reactions on 5-(4-Methoxyphenyl)pyridin-3-amine itself. For example, searches for acylation, alkylation, condensation, or electrophilic substitution reactions yielded results for related but structurally distinct molecules, such as more complex fused heterocyclic systems or different isomers of aminopyridine. iucr.orgresearchgate.netnih.govnih.govnih.govnih.gov

Generating content without specific, verifiable data on this compound would require extrapolating from these related compounds, which would not meet the required standard of scientific accuracy for a detailed article. Creating data tables without published results is not possible. Therefore, to adhere to the core requirements of providing a factual and scientifically accurate response, the article cannot be written at this time.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridine and its derivatives. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient ring carbon, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov Aromaticity is then restored by the departure of a leaving group. The pyridine nitrogen atom is crucial in this process as it can stabilize the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the C-2, C-4, or C-6 positions. wikipedia.org

In the case of this compound, the pyridine ring is substituted with two electron-donating groups (amino and methoxyphenyl), which generally deactivate the ring towards nucleophilic attack. For an SNAr reaction to occur, the presence of a good leaving group, typically a halide, on the pyridine ring is usually required.

While no specific SNAr reactions are documented for this compound itself, the reactivity of the analogous compound, 3-amino-5-bromopyridine (B85033), provides insight into potential transformations. The bromine atom at the C-5 position can be substituted through various transition metal-catalyzed cross-coupling reactions, which are mechanistically distinct from but achieve a similar net substitution as classical SNAr reactions. These reactions demonstrate that the C-5 position can be functionalized. For instance, 3-amino-5-bromopyridine participates in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. It is plausible that a halogenated derivative of this compound would undergo similar coupling reactions.

Table 1: Representative Substitution Reactions of 3-Amino-5-bromopyridine

Functionalization at Other Positions of the Pyridine Core

Functionalization of the C-H bonds at other positions on the pyridine core of this compound can be achieved through electrophilic substitution or modern C-H activation strategies. The powerful electron-donating amino group at C-3 acts as an activating group and directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

While electrophilic aromatic substitution on pyridine can be challenging due to the basicity of the ring nitrogen, which can be protonated or coordinate to Lewis acids under reaction conditions, the presence of the activating amino group can facilitate such reactions. A relevant example is the direct bromination of 3-aminopyridine (B143674), which yields 3-amino-5-bromopyridine using N-bromosuccinimide (NBS). This suggests that the vacant C-2, C-4, and C-6 positions of this compound are potential sites for electrophilic attack, such as halogenation or nitration, provided that appropriate conditions are employed.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective derivatization of heterocycles, including pyridines. nih.gov These methods can overcome the inherent reactivity patterns of the ring. The amino group in this compound could serve as an endogenous directing group, guiding a transition metal catalyst to activate and functionalize the adjacent C-H bonds at the C-2 and C-4 positions. Another approach involves the temporary N-activation of the pyridine ring (e.g., forming an N-aminopyridinium salt), which can direct radical additions regioselectively to the C-4 position. nih.gov

Table 2: Potential C-H Functionalization Reactions for the Pyridine Core

Mechanistic Investigations of Derivatization Reactions

The mechanisms governing the derivatization of 3-aminopyridine systems have been a subject of study, providing a framework for understanding the reactivity of this compound.

For Nucleophilic Aromatic Substitution (SNAr) , the classical mechanism involves a two-step sequence of addition and elimination. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which leads to the disruption of aromaticity and the formation of the high-energy Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is paramount and is enhanced by the presence of electron-withdrawing groups and the pyridine ring nitrogen, which delocalize the negative charge. wikipedia.org While most SNAr reactions are believed to proceed through this stepwise pathway, some reactions on unactivated aromatic systems may follow a concerted (cSNAr) mechanism where bond formation and bond breaking occur simultaneously. nih.gov In certain systems, such as the reaction of substituted N-methylpyridinium compounds with piperidine, the mechanism can be more intricate, involving a second molecule of the nucleophile to assist in the deprotonation of the intermediate in the rate-determining step. rsc.org

For C-H Functionalization , the mechanisms are highly dependent on the specific catalyst and reaction type. In transition metal-catalyzed reactions involving a directing group, the mechanism often begins with the coordination of the catalyst to the directing group (the amino group in this case). This is followed by a regioselective C-H bond cleavage to form a metallacyclic intermediate. nih.gov Subsequent steps can include oxidative addition, migratory insertion, and reductive elimination to yield the final product. Kinetic isotope effect (KIE) studies are often employed to determine if the C-H bond cleavage is the rate-limiting step of the catalytic cycle. nih.gov

In some related heterocyclic systems, unusual substitution patterns have been observed. For example, tele-substitution involves the nucleophile attacking a position remote from the leaving group, with a subsequent electronic rearrangement leading to the expulsion of the leaving group. chemrxiv.org The proposed mechanism for this transformation involves an initial nucleophilic attack at an alternative electrophilic site, followed by proton loss and elimination of the leaving group. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 4 Methoxyphenyl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-(4-methoxyphenyl)pyridin-3-amine, offering detailed insights into the chemical environment of each atom.

1D and 2D NMR for Complete Assignment of Molecular Structure

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the complete molecular structure of this compound. db-thueringen.descience.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in a related compound, N,5-Bis(4-methoxyphenyl)pyridin-3-amine, the methoxy (B1213986) protons appear as a singlet at 3.79 ppm, while the aromatic protons exhibit complex multiplets in the range of 6.91-7.58 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In a derivative, the methoxy carbon appears around 55 ppm, while the aromatic carbons resonate between 115 and 160 ppm. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the pyridine (B92270) and phenyl rings. db-thueringen.descience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. db-thueringen.descience.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the relative orientation of the two aromatic rings. science.govscispace.com

A comprehensive analysis of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridine Derivatives

NucleusChemical Shift (ppm)
¹H (Methoxy)3.85
¹H (Aromatic)6.77 - 8.22
¹³C (Methoxy)55.23
¹³C (Aromatic)111.30 - 159.09

Note: Data is for N-(tert-Butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a representative example. nih.gov

Solid-State NMR Applications

While less common than solution-state NMR for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its crystalline form. acs.org It can be particularly useful for studying polymorphism and the local environment of atoms within the crystal lattice, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound. scispace.compurdue.eduacs.org

HRMS: By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, C₁₂H₁₂N₂O. For instance, a related compound, N-(1-Benzyl-4-(4-(7-(4-methoxyphenyl)benzo[c] scielo.org.zaiucr.orgnih.govthiadiazol-4-yl)phenyl)-1H-1,2,3-triazol-5-yl)pyridin-3-amine, showed a calculated mass of 581.2118 ([M+H]⁺) and an experimental mass of 581.2114, confirming its elemental composition. mdpi.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. acs.org By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce structural information and confirm the connectivity of the pyridine and methoxyphenyl rings.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound and to gain insights into its conformational properties. dntb.gov.uaresearchgate.nettandfonline.com

FT-IR Spectroscopy:

N-H Stretching: The amine group (NH₂) will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the pyridine ring and the amine group will appear in the fingerprint region.

C-O Stretching: The methoxy group will show a strong C-O stretching band, usually around 1250 cm⁻¹.

Aromatic C-H and C=C Stretching: The pyridine and phenyl rings will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to aid in the assignment of vibrational modes. scielo.org.zadntb.gov.uaresearchgate.net

Table 2: Key FT-IR Vibrational Frequencies for a Related Imidazo[1,2-a]pyridine Derivative

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3315
Aromatic C-H Stretch2968
Aliphatic C-H Stretch2925

Note: Data is for N-(tert-Butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netchimicatechnoacta.ruresearchgate.net The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and phenyl rings. The conjugation between the two rings will influence the position and intensity of these bands. The effect of solvent polarity on the absorption maxima can also provide insights into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. iucr.orgnih.govnih.goviosrjournals.org

Molecular Structure: This technique determines the precise bond lengths, bond angles, and torsion angles within the molecule. It can confirm the planarity of the aromatic rings and reveal the dihedral angle between the pyridine and methoxyphenyl rings, which is a key conformational feature.

Table 3: Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)19.0002(15)
b (Å)6.0827(4)
c (Å)18.6173(14)
Z4

Note: Data is for 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. iosrjournals.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π···π Stacking)

The solid-state packing of molecules containing 4-methoxyphenyl (B3050149) and aminopyridine moieties is significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonds, C-H···π, and π···π stacking, dictate the supramolecular architecture.

C-H···π Interactions: These weak hydrogen bonds involve aromatic C-H groups acting as donors and the π-systems of the pyridine or phenyl rings as acceptors. Such interactions are crucial for stabilizing the three-dimensional packing of related aromatic compounds. researchgate.netresearchgate.netresearchgate.netiucr.orgnih.gov

Table 1: Intermolecular Interactions in Structurally Related Compounds

Interaction Type Donor Acceptor Compound Type Reference
Hydrogen Bond N-H N Imidazo[1,2-a]pyridine derivative researchgate.net
Hydrogen Bond N-H O Thieno[2,3-b]pyridine (B153569) derivative iucr.orgiucr.org
C-H···π C-H (aromatic) π-system (pyridine/phenyl) Pyrazole derivative researchgate.net
π···π Stacking Phenyl ring Pyridine ring Thienopyridine derivative iucr.orgiucr.org
Hydrogen Bond N-H S Pyrazole derivative researchgate.net

Conformational Preferences and Torsional Angles in the Solid State

The conformation of this compound in the solid state is primarily defined by the torsional angle between the planes of the pyridine and the 4-methoxyphenyl rings. X-ray crystallographic studies of analogous compounds consistently show a non-planar conformation. This twisting is a result of steric hindrance between the ortho hydrogens of the two rings, preventing a fully coplanar arrangement.

The dihedral angle between the phenyl and pyridine rings in related structures varies, typically falling within the range of 40° to 70°. iucr.orgnih.govmdpi.com For instance, in one thieno[2,3-b]pyridine derivative, the dihedral angles between the pyridine and methoxyphenyl rings in two independent molecules within the asymmetric unit were found to be 58.2(1)° and 68.0(1)°. iucr.org In another case involving a pyrazolo[3,4-b]pyridine system, the methoxyphenyl ring was oriented at a dihedral angle of 63.86(5)° relative to the fused pyridine moiety. nih.gov This conformational flexibility can lead to the existence of different crystalline forms, known as conformational polymorphs, where the same molecule adopts different torsional angles within different crystal lattices. researchgate.net

Table 2: Torsional (Dihedral) Angles in Structurally Related Compounds

Compound Class Rings Dihedral Angle (°) Reference
Thieno[2,3-b]pyridine Pyridine & Methoxyphenyl 58.2(1) / 68.0(1) iucr.orgresearchgate.net
Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine & Methoxyphenyl 63.86(5) nih.gov
Imidazo[1,2-a]pyridine N⁴-methoxyphenyl & rest of molecule 46.96 / 44.86 mdpi.com
Pyrazole derivative Pyridine & Benzene 81.08(6) researchgate.net
Thiazole derivative Thiazole & Methoxyphenyl 49.30(11) iucr.org

Chiroptical Spectroscopy (if applicable to chiral derivatives)

While this compound itself is achiral, chiral derivatives can be synthesized. For example, the introduction of a stereocenter, as seen in compounds like (3R,5R)-3-Methoxy-5-(4-Methoxyphenyl)-5-(3-Pyridin-3-Ylphenyl)-3,4-Dihydropyrrol-2-Amine, results in a chiral molecule. nih.gov For such derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable and essential for confirming the stereochemistry and enantiomeric purity. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing a unique spectroscopic fingerprint of a chiral molecule's three-dimensional structure. However, specific chiroptical spectroscopic data for derivatives of this compound are not extensively reported in the surveyed literature.

Advanced Hyphenated Techniques for Purity and Impurity Profiling (e.g., LC-MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound and its derivatives. This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive detection and molecular weight determination offered by mass spectrometry.

LC-MS is routinely used to:

Confirm Molecular Identity: By providing the accurate mass of the parent molecule, typically as a protonated species [M+H]⁺ in positive ion mode. researchgate.net

Assess Purity: HPLC or UPLC with UV detection allows for the quantification of the main compound and any impurities, with purities often required to be >95% for further studies. rsc.orgnih.gov

Profile Impurities: The mass spectrometer can provide molecular weights of co-eluting impurities, aiding in their identification and characterization. This is critical for quality control in synthetic chemistry.

Studies on related compounds have employed systems like an Acquity UPLC with a BEH C18 column and Electrospray Ionization (ESI) or Agilent 1260 Infinity systems with single-quadrupole mass detectors for analysis. rsc.orgnuph.edu.ua

Table 3: Applications of LC-MS in the Analysis of Related Compounds

Technique Application Compound Type Reference
LC-MS Characterization Thiadiazole derivative researchgate.netresearchgate.net
UPLC-MS Purity Determination Pyrazolo[1,5-a]pyrimidine derivative rsc.org
HPLC-MS Pharmacokinetic Study Triazole derivative nuph.edu.ua
HPLC Purity Analysis N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine nih.gov

Computational and Theoretical Investigations of 5 4 Methoxyphenyl Pyridin 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. These calculations have been applied to derivatives of 5-(4-Methoxyphenyl)pyridin-3-amine to predict various molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For a series of related 5-aryl-2-methylpyridin-3-amine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed. mdpi.com The HOMO-LUMO energy gap (ΔE) for these compounds was found to be in the range of approximately 4.13 to 4.86 eV. mdpi.com For the specific analogue, 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine, the calculated HOMO-LUMO gap provides insight into its kinetic stability and reactivity. mdpi.com A lower value for this gap suggests a higher propensity for the molecule to engage in chemical reactions.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2a-5.64-0.784.86
2b-5.61-0.894.72
2c (5-(4-Methoxyphenyl)-2-methylpyridin-3-amine)-5.45-0.894.56
2d-5.71-1.584.13
2e-5.87-1.214.66

Table 1: Calculated HOMO, LUMO, and Energy Gap values for a selection of 5-aryl-2-methylpyridin-3-amine derivatives (Data sourced from a study on related compounds). mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a series of 5-aryl-2-methylpyridin-3-amine derivatives, MEP analysis revealed that the negative potential is primarily localized over the nitrogen atom of the pyridine (B92270) ring and the amino group, identifying these as the most likely sites for electrophilic attack. nih.gov Conversely, the positive potential is generally found on the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. nih.gov Such analyses are critical for understanding intermolecular interactions, including hydrogen bonding. iucr.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated, which is invaluable for the interpretation and assignment of experimental spectra. For complex molecules, a Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the functional groups. openaccesspub.org

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net This method has proven to be highly effective for the structural elucidation of organic molecules, as the predicted chemical shifts can be compared directly with experimental data. dergipark.org.tr

Reaction Mechanism Elucidation via Computational Methods

Transition State Identification and Energy Barriers

The synthesis of bi-aryl compounds like this compound, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, involves a series of intermediate steps and transition states. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these complex reaction pathways.

Theoretical investigations focus on identifying the geometry of transition states—the highest energy point along a reaction coordinate—and calculating the associated energy barrier (activation energy). For a reaction like the Suzuki coupling of a bromo-aminopyridine with 4-methoxyphenylboronic acid, DFT calculations can model the key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com By mapping the potential energy surface, researchers can determine the rate-limiting step and understand how catalysts, substituents, and reaction conditions influence the reaction's efficiency.

Solvent Effects in silico

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. In silico studies model these effects primarily through two types of models: implicit and explicit. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for studying how a solvent's polarity affects molecular properties.

For molecules containing polar groups like the amine and methoxy (B1213986) functionalities in this compound, solvent polarity can alter electronic properties. Theoretical studies on related compounds have shown that increasing solvent polarity can lead to shifts in UV-Vis absorption spectra (solvatochromism), changes in the molecular electrostatic potential (MEP), and stabilization of polar ground or excited states. tandfonline.comresearchgate.net For example, a computational analysis on a similar methoxyphenyl derivative showed that polar solvents like DMSO and water enhance the electrophilic regions compared to non-polar solvents like chloroform. tandfonline.com Such studies allow for the prediction of how the dipole moment, polarizability, and frontier molecular orbital energies of this compound would change in different media, providing insights into its solubility and reactivity in various solvents. researchgate.nettandfonline.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, offering detailed insights into conformational flexibility and intermolecular interactions. researchgate.netunair.ac.id For this compound, a key flexible feature is the torsional or dihedral angle between the pyridine and methoxyphenyl rings. MD simulations can track the rotation around the single bond connecting these two rings over time, revealing the preferred orientations and the energy landscape associated with this motion.

These simulations can be performed on the isolated molecule or, more commonly, on the molecule interacting with a biological target, such as a protein receptor. nih.govmdpi.commdpi.com By analyzing the simulation trajectory, researchers can calculate metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. unair.ac.id Furthermore, MD simulations provide a dynamic view of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the amine group of the ligand and residues in a protein's active site. mdpi.comnih.gov This information is critical for understanding the stability of a ligand-receptor complex and is a cornerstone of modern drug design. nih.gov

Structure-Reactivity Relationship Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using mathematical models. nih.gov These models are built using computational descriptors, which are numerical values that quantify various aspects of a molecule's topology, geometry, and electronic structure. researchgate.netdovepress.com For aminopyridine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors for various enzymes, such as c-Met kinase. mdpi.commdpi.com

The descriptors are calculated from the optimized molecular structure, often using DFT methods. mdpi.com They can be broadly categorized as constitutional, physicochemical, and quantum-chemical. By identifying which descriptors are most influential, QSAR provides insights into the structure-reactivity relationship, guiding the design of more potent analogues.

Table 1: Examples of Computational Descriptors Relevant for QSAR Studies of this compound

Descriptor CategoryDescriptor NameDescriptionRelevance
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; related to reactivity with electrophiles. mdpi.com
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; related to reactivity with nucleophiles. mdpi.com
Electronic HOMO-LUMO GapThe energy difference between HOMO and LUMO.A key indicator of chemical reactivity and molecular stability. mdpi.com
Electronic Dipole Moment (µ)A measure of the net molecular polarity.Influences solubility and non-covalent interactions. researchgate.net
Topological Balaban J indexA topological index that accounts for the size and branching of the molecular skeleton.Correlates with molecular shape and can be related to binding affinity. mdpi.com
Physicochemical SlogP_VSAA set of descriptors related to logP and van der Waals surface area.Quantifies contributions to hydrophobicity, affecting cell permeability and binding. mdpi.com
Physicochemical Q_VSA_PNEGVan der Waals surface area of negatively charged atoms.Describes potential for electrostatic or hydrogen bond acceptor interactions. mdpi.com

These descriptors, among many others, can be used in multiple linear regression or machine learning algorithms to build a predictive QSAR model. dovepress.com

Hirshfeld Surface Analysis and Quantitative Topological Studies (e.g., QTAIM, RDG)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgresearchgate.net The surface is generated by partitioning the electron density of the crystal into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which typically appear as red spots and indicate hydrogen bonds or other strong interactions. researchgate.netnih.gov

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. For related molecules containing both methoxyphenyl and pyridine moieties, Hirshfeld analyses consistently show that the crystal packing is dominated by H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related N-(4-methoxyphenyl) Picolinamide Crystal Structure. iucr.org

Interaction TypeContribution (%)Description
H···HDominantRepresents van der Waals forces and non-specific contacts.
C···H / H···CSignificantIndicates C-H···π or other weak C-H interactions.
O···H / H···OSignificantCorresponds to hydrogen bonding involving the methoxy group or other oxygen atoms.
N···H / H···NPresentRelates to hydrogen bonding involving the pyridine or amine nitrogen. nih.gov

To further probe the nature of these interactions, quantitative topological methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed. researchgate.net

QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the strength and nature of an interaction (e.g., covalent vs. non-covalent). researchgate.net

RDG analysis plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates low-gradient spikes in low-density regions, which correspond to non-covalent interactions. The resulting 3D visualization color-codes these interactions, typically showing strong attractive interactions (like hydrogen bonds) in blue, weak van der Waals interactions in green, and steric repulsion in red.

Together, these computational techniques provide a comprehensive picture of the non-covalent forces that dictate the supramolecular assembly of this compound in the solid state.

Applications of 5 4 Methoxyphenyl Pyridin 3 Amine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 5-(4-methoxyphenyl)pyridin-3-amine, possessing both a nucleophilic amine group and a pyridine (B92270) ring that can be involved in various coupling and cyclization reactions, makes it an ideal starting material for the synthesis of intricate molecular architectures.

Polycyclic Aromatic Nitrogen Heterocycles

The structure of this compound is a key component in the synthesis of a variety of polycyclic aromatic nitrogen heterocycles. These complex ring systems are of significant interest due to their presence in biologically active compounds and functional materials. openmedicinalchemistryjournal.com The amine and pyridine functionalities provide reactive handles for annulation reactions, where additional rings are fused onto the initial pyridine core.

For instance, derivatives of this compound are used to construct fused heterocyclic systems such as imidazo[1,2-a]pyridines, which are recognized as valuable heterocycles present in numerous bioactive compounds. mdpi.com The general strategy involves multicomponent reactions where the aminopyridine moiety reacts with aldehydes and isocyanides to build the imidazole (B134444) ring onto the pyridine frame. mdpi.com

Furthermore, research has demonstrated the synthesis of complex polycyclic systems like benzo mdpi.comrsc.orgchromeno[3,2-e]imidazo[1,2-c]pyrimidines starting from precursors containing the (4-methoxyphenyl) group. scispace.com In these syntheses, the aminopyridine unit undergoes cyclization with various reagents to form fused pyrimidine (B1678525) and imidazole rings. scispace.com Another example includes the formation of thieno[2,3-b]pyridines, where the aminopyridine scaffold is used to build a fused thiophene (B33073) ring, a structure of interest for its potential biological activities. srce.hr

The following table summarizes examples of polycyclic heterocyclic systems synthesized using precursors related to this compound.

Precursor/Intermediate SystemReagents/ConditionsResulting Polycyclic SystemReference
Aminopyridine derivativeAldehydes, Isocyanides, NH4ClImidazo[1,2-a]pyridines mdpi.com
Chromene derivative with aminopyrimidine moietyChloroacetyl chlorideBenzo mdpi.comrsc.orgchromeno[3,2-e]imidazo[1,2-c]pyrimidine scispace.com
4-Aryl-6-(1H-benzoimidazol-2-yl)-2-mercaptopyridine-3-carbonitrileActive halomethylene compounds3-Amino-4-aryl-6-(1H-benzoimidazol-2-yl)thieno[2,3-b]pyridines srce.hr
5-Amino-4-(cyanoformimidoyl)imidazolesMalononitrile3H-Imidazo[4,5-b]pyridines acs.org

Ligands for Transition Metal Catalysis and Coordination Chemistry

The pyridine nitrogen and the exocyclic amine group in this compound make it an excellent candidate for serving as a ligand in transition metal catalysis and coordination chemistry. sigmaaldrich.com Ligands are crucial components in catalysis as they modulate the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the catalytic process.

Derivatives of this compound, such as N-(4-methoxyphenyl)-thiosemicarbazones containing a pyridine fragment, have been synthesized and used to form coordination complexes with metals like copper(II). preprints.org These complexes have been studied for their structural properties and potential applications. The pyridine nitrogen and the thiosemicarbazone moiety can chelate to the metal center, forming stable complexes. preprints.org

Moreover, the core structure is related to di(pyridin-2-yl)amine (dpa) ligands, which are flexible bidentate N,N-ligands widely used in supramolecular chemistry and catalysis. mdpi.com The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has been achieved through palladium-catalyzed amination reactions, showcasing a method by which the aminopyridine scaffold can be elaborated into more complex ligand systems. mdpi.com

In some instances, the compound itself can participate in metal-catalyzed reactions to form new heterocyclic structures. For example, a cobalt(II)-catalyzed cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide leads to the formation of an N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivative. iucr.orgnih.gov This reaction highlights the role of the metal in facilitating the transformation of a precursor containing the N-(4-methoxyphenyl) group. iucr.orgnih.gov

The table below provides examples of ligand systems and coordination compounds derived from or related to this compound.

Ligand/Complex TypeMetal CenterApplication/SignificanceReference
Copper(II) complexes with pyridine derivatives of N4-methoxyphenyl-thiosemicarbazonesCopper (Cu)Synthesis and characterization of coordination compounds with potential biological activity. preprints.org
N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)aminesPalladium (Pd)Synthesis of new N-ligands via Pd-catalyzed amination for potential use in catalysis. mdpi.com
N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineCobalt (Co)Co(II)-catalyzed synthesis of oxadiazole derivatives. iucr.orgnih.gov

Role in Material Science Applications (e.g., as a monomer or component in optoelectronic materials)

The structural features of this compound and its derivatives make them promising candidates for applications in material science. The combination of the aromatic pyridine and phenyl rings provides a rigid and electronically active core, which is a desirable characteristic for materials used in optoelectronics.

Derivatives of this compound, particularly those containing the 1,3,4-oxadiazole (B1194373) ring system, have been investigated for their use in electroluminescent and electron-transporting materials. iucr.org These materials are essential components in devices like organic light-emitting diodes (OLEDs). The N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, synthesized via a cobalt-catalyzed reaction, exhibits fluorescence, a key property for luminescent materials. iucr.orgnih.gov The compound shows an absorption maximum at 338 nm and fluoresces at 418 nm when dissolved in DMSO. nih.gov

Furthermore, the amine functionality allows the compound to be used as a monomer in polymerization reactions. For example, N-(4-methoxyphenyl) maleimide (B117702) monomers have been prepared and copolymerized to create thermally stable polymers. humanjournals.com The thermal stability of these polymers is an important property for many material applications.

The table below highlights the material science applications of compounds derived from the this compound scaffold.

DerivativeApplication AreaKey PropertyReference
N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineOptoelectronicsFluorescence (emits at 418 nm) iucr.orgnih.gov
N-(4-methoxyphenyl) maleimide copolymersPolymer ScienceThermal Stability humanjournals.com
Iodo-substituted spiro-fused pyridinesOrganic MaterialsPotential for electronic applications metu.edu.tr

Development of New Synthetic Methodologies Utilizing the Compound's Reactivity Profile

The reactivity of the aminopyridine scaffold present in this compound is being harnessed to develop novel and efficient synthetic methodologies. These new methods often aim to be more environmentally friendly, scalable, and provide access to a wider range of complex molecules.

One such development is the solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. rsc.org This method involves the direct reaction of a 5-cyano-1,2,4-triazine with an amine, such as a derivative of 4-methoxyaniline, under thermal conditions without the need for a solvent. The resulting 5-arylamino-1,2,4-triazines can then be further transformed into α-arylamino-2,2′-bipyridines through an aza-Diels-Alder reaction. rsc.org This approach is notable for its operational simplicity and high yields. rsc.org

Another innovative approach involves the use of multicomponent reactions to construct complex heterocyclic systems in a single step. The Groebke–Blackburn–Bienaymé (GBB-3CR) three-component reaction, for example, has been used to synthesize imidazo[1,2-a]pyridines by reacting a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.com By using functionalized starting materials, such as an N-(4-methoxyphenyl) derivative, this method allows for the rapid generation of a library of diverse compounds.

Researchers have also developed novel strategies for synthesizing fused heterocyclic systems like imidazo[1,5-a]pyridines through a Ritter-type reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid. clockss.org These methods showcase the versatility of the aminopyridine core in participating in various C-N and C-C bond-forming reactions to create complex molecular architectures.

The following table outlines some of the new synthetic methodologies developed using the reactivity of aminopyridine systems.

Synthetic MethodologyKey TransformationAdvantagesReference
Solvent-free synthesisFormation of 5-arylamino-1,2,4-triazines and α-arylamino-2,2′-bipyridinesGreen chemistry, operational simplicity, high yields rsc.org
Groebke–Blackburn–Bienaymé (GBB-3CR)One-pot synthesis of imidazo[1,2-a]pyridinesMulticomponent, step-economical mdpi.com
Ritter-Type ReactionSynthesis of imidazo[1,5-a]pyridinesNovel approach to fused heterocycles clockss.org

Future Directions and Emerging Research Avenues for 5 4 Methoxyphenyl Pyridin 3 Amine Research

Novel Sustainable Synthetic Routes and Green Chemistry Enhancements

The development of environmentally friendly and sustainable methods for synthesizing pyridine (B92270) derivatives is a significant area of research. acs.org Green chemistry principles, such as the use of renewable resources, energy-efficient reaction conditions, and recyclable catalysts, are central to these efforts. researchgate.netrsc.org

One promising approach involves one-pot multicomponent reactions, which can significantly reduce waste and improve efficiency by combining multiple synthetic steps into a single operation. acs.org For instance, a green synthetic method for novel pyridine derivatives has been developed using a one-pot, four-component reaction under microwave irradiation in ethanol (B145695). acs.org This method offers excellent yields (82%–94%), pure products, short reaction times (2–7 minutes), and is cost-effective. acs.org

The use of sustainable solvents, such as ethanol and sabinene, is another key aspect of green chemistry enhancements. researchgate.netnih.gov Research has demonstrated the use of ethanol as a sustainable reaction medium for the synthesis of related aminopyrazole compounds. researchgate.net Similarly, sabinene, a biomass-derived solvent, has been successfully employed in the synthesis of thiazolo[5,4-b]pyridines, a class of compounds related to 5-(4-Methoxyphenyl)pyridin-3-amine. nih.gov

Furthermore, the development and use of reusable catalysts, such as Mg-Al hydrotalcite, can contribute to more sustainable synthetic processes. researchgate.net These catalysts can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives acs.org

CompoundConventional Method Yield (%)Conventional Method Time (h)Microwave Method Yield (%)Microwave Method Time (min)
5a 846937
5b 838947
5c 739905

Advanced Chemo-, Regio-, and Stereoselective Functionalization Strategies

The selective functionalization of the pyridine ring and the methoxyphenyl group is crucial for creating a diverse range of derivatives with specific properties. Future research will focus on developing advanced catalytic systems that can control the chemo-, regio-, and stereoselectivity of these transformations.

Chemo- and Regioselective Functionalization:

The direct and selective functionalization of C–H bonds is a powerful tool in organic synthesis. For instance, a Cu(II)-catalyzed ortho-nitration of N-aryl-1-aryl-1H-tetrazol-5-amines has been reported, demonstrating excellent regioselectivity at room temperature. acs.org Similar strategies could be adapted for the selective functionalization of the pyridine or phenyl ring in this compound. The choice of catalyst and directing groups can influence the position of functionalization.

Nickel hydride-catalyzed migratory hydroamination represents a strategy for the regiodivergent and regioconvergent remote sp3 C–H amination of unsaturated hydrocarbons. chinesechemsoc.org This approach allows for the installation of an amino group at a position distant from the initial double bond, with the regioselectivity being controlled by the choice of ligand. chinesechemsoc.org

Stereoselective Functionalization:

The development of enantioselective synthetic methods is critical for producing chiral derivatives of this compound, which may have unique biological activities. Chemo-enzymatic dearomatization of activated pyridines has emerged as a powerful strategy for the synthesis of stereoenriched piperidines. acs.orgwhiterose.ac.uk This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines with high enantioselectivity. acs.orgwhiterose.ac.uk

Cooperative catalysis, involving the combination of an achiral organoborane and a chiral Lewis acid co-catalyst, has been shown to promote enantioselective β-amino C–H functionalization of N-alkylamines. nih.gov This approach could potentially be applied to introduce chirality into derivatives of this compound.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising avenue for future research.

Flow reactors can be employed for various synthetic steps, including coupling reactions and functional group transformations. unimi.it For example, the final step in the synthesis of some analgesic compounds involves the addition of a Grignard reagent, a reaction that could be adapted to a flow process. unimi.it The ability to precisely control reaction parameters in a flow system can lead to higher yields, improved purity, and reduced reaction times.

Exploration of Supramolecular Chemistry and Self-Assembly Based on its Structural Motifs

The pyridine and methoxyphenyl moieties in this compound provide opportunities for the design of molecules that can participate in supramolecular chemistry and self-assembly. These processes are driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and C–H···π interactions. researchgate.netresearchgate.net

The formation of well-defined supramolecular structures can lead to materials with interesting optical, electronic, and biological properties. For instance, research on related triarylpyrazolines has shown that C–H···π interactions can guide the self-assembly of these molecules into one-dimensional zig-zag chains. researchgate.net The study of how substituents on the aromatic rings influence these interactions is an active area of research.

Derivatives of this compound can be incorporated into metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The pyridine nitrogen atom can coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, and sensing.

Computational Design of Derivatives with Tailored Reactivity and Spectroscopic Signatures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. bohrium.combohrium.commdpi.comresearchgate.net DFT calculations can be used to:

Predict Reactivity: Frontier Molecular Orbital (FMO) analysis and molecular electrostatic potential (MEP) maps can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. mdpi.com

Simulate Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. bohrium.comresearchgate.net This allows for the theoretical prediction of the spectroscopic signatures of new derivatives, aiding in their characterization.

Design Molecules with Tailored Properties: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with specific electronic, optical, or biological properties. For example, computational methods can be used to design molecules with optimized binding affinities for specific biological targets. nih.gov

Table 2: Computationally Predicted Properties of Pyridine Derivatives mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2a -5.78-1.943.843.21
2b -5.81-1.993.822.87
2c -5.75-1.923.833.54
2d -5.69-1.853.843.98
2e -5.72-1.893.833.76

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of new derivatives of this compound with enhanced functionality.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)pyridin-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step heterocyclic coupling strategies. A common approach involves:

  • Step 1 : Condensation of 4-methoxybenzaldehyde derivatives with nitriles or amines to form pyridine intermediates. For example, hydrazinopyridine reacts with substituted benzaldehydes in ethanol under acidic conditions to form Schiff base intermediates, followed by cyclization .
  • Step 2 : Reductive amination or catalytic hydrogenation to introduce the amine group at the pyridine C3 position. Pd/C or Raney Ni catalysts are typically used under H₂ atmospheres .
  • Critical factors : Solvent polarity (ethanol vs. DMF), temperature (room temp. vs. reflux), and acid/base catalysts (e.g., acetic acid) significantly affect intermediate stability and final yields (reported 70–90% in optimized conditions) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • ¹H-NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm. Aromatic protons on the pyridine and methoxyphenyl rings show distinct splitting patterns (e.g., doublets for para-substituted phenyl groups at δ 6.8–7.5 ppm). The NH₂ group may appear as a broad singlet at δ ~5.5 ppm but can be obscured by solvent peaks .
  • ¹³C-NMR : The methoxy carbon resonates at δ ~55 ppm, while pyridine carbons appear between δ 120–150 ppm .
  • IR : Stretching vibrations for NH₂ (~3360 cm⁻¹), C=N (~1590 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₁₃N₂O: 201.1022, observed 201.1025) validates molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning or tautomeric forms?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical for unambiguous structural determination:

  • Key parameters : Bond angles and torsional angles between the pyridine and methoxyphenyl groups confirm coplanarity or steric hindrance. For example, dihedral angles >30° suggest non-conjugated systems .
  • Case study : In related pyrazol-5-amine derivatives, SC-XRD revealed unexpected tautomerism (e.g., enamine-keto equilibria), resolved via electron density maps .
  • Best practices : High-resolution data (R factor <0.05) and twinning corrections (SHELXL) are essential for accuracy .

Q. What strategies mitigate contradictions in spectroscopic vs. computational data for electronic properties?

Discrepancies between experimental UV-Vis spectra and DFT-calculated HOMO-LUMO gaps often arise from solvent effects or basis set limitations. Methodological solutions include:

  • Solvent-correction : Use polarizable continuum models (PCM) in DFT calculations to match experimental solvatochromic shifts .
  • Benchmarking : Compare multiple functionals (B3LYP vs. CAM-B3LYP) to identify the best fit for π→π* transitions in conjugated systems .
  • Validation : Cross-check with cyclic voltammetry (CV) to experimentally determine HOMO/LUMO levels .

Q. How do substituent modifications (e.g., electron-withdrawing groups) impact biological activity or coordination chemistry?

  • Pharmacological studies : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances binding affinity to targets like COX-2 by 2–3 fold, as shown in imidazo[1,2-a]pyridine analogs .
  • Coordination chemistry : The amine group acts as a ligand for transition metals (e.g., Mn²⁺, Fe²⁺), forming complexes with ΔS >0 (entropically favorable). Thermodynamic studies show logβ values increase with methoxy group electron-donating effects .

Methodological Troubleshooting

Q. How to address low yields in reductive amination steps?

  • Catalyst optimization : Switch from Pd/C to PtO₂ for sterically hindered substrates.
  • Solvent selection : Use THF/MeOH mixtures (4:1) to improve substrate solubility.
  • Byproduct removal : Employ scavenger resins (e.g., MP-TsOH) to trap unreacted aldehydes .

Q. Resolving overlapping peaks in ¹H-NMR spectra of crude products

  • Derivatization : Acetylate the NH₂ group with acetic anhydride to simplify splitting patterns.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign aromatic protons unambiguously .

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